molecular formula C19H19N3O5 B2645575 2-(2,5-Dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide CAS No. 443102-86-1

2-(2,5-Dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B2645575
CAS No.: 443102-86-1
M. Wt: 369.377
InChI Key: IIBMGWVSIUWQGQ-QOCHGBHMSA-N
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Description

This compound belongs to the pyrano[2,3-c]pyridine carboxamide family, characterized by a fused pyranopyridine core with an imino linker and substituted aromatic groups. Its structure includes a 2,5-dimethoxyphenylimino group, a hydroxymethyl substituent at position 5, and a methyl group at position 6.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-10-17-13(11(9-23)8-21-10)7-14(18(20)24)19(27-17)22-15-6-12(25-2)4-5-16(15)26-3/h4-8,23H,9H2,1-3H3,(H2,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBMGWVSIUWQGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC(=NC3=C(C=CC(=C3)OC)OC)C(=C2)C(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following structurally analogous compounds (from –3) highlight key differences in aromatic substituents and their physicochemical implications:

Compound ID Substituents (Aromatic Rings) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target 2,5-Dimethoxyphenylimino Not provided* ~470–490 (estimated) Methoxy, hydroxymethyl, methyl
5-Chloro-2,4-dimethoxyphenyl; 4-methoxyphenylimino C₂₆H₂₄ClN₃O₆ 509.94 Chloro, methoxy, hydroxymethyl
5-Chloro-2-methoxyphenyl; 3,5-dimethoxyphenylimino Not provided ~500–520 (estimated) Chloro, methoxy, hydroxymethyl
2-Ethylphenyl; 3-ethylphenylimino Not provided ~450–470 (estimated) Ethyl, hydroxymethyl, methyl

*Note: Exact molecular data for the target compound is unavailable in the evidence. Estimates are based on structural analogs.

Key Observations:

Electron-Donating vs. –2 also include chloro substituents (electron-withdrawing), which may increase binding affinity to electron-deficient targets but raise toxicity risks [1] [2].

Molecular Weight and Drug-Likeness :

  • Chloro-substituted analogs (–2) exceed 500 g/mol, approaching the upper limit for oral bioavailability. The target compound, lacking chlorine, likely has a lower molecular weight (~470–490 g/mol), improving its drug-likeness.

Stereochemical Consistency :

  • All compounds share the (2Z)-configuration, suggesting conserved geometry for target engagement. Activity differences thus arise primarily from substituent effects.

Hypothetical Pharmacological Implications

  • Chloro-Substituted Analogs (–2) : Likely exhibit enhanced potency due to chloro’s electron-withdrawing effects, which polarize aromatic rings and strengthen interactions with hydrophobic pockets or nucleophilic residues. However, chloro groups may increase metabolic instability or off-target toxicity [1] [2].
  • Ethyl-Substituted Analog () : Increased lipophilicity may improve blood-brain barrier penetration or intracellular uptake but reduce solubility and require formulation optimization [3].

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